N-(3,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c1-27-16-8-7-12(9-17(16)28-2)24-18-14(10-22-11-23-18)20-25-19(26-29-20)13-5-3-4-6-15(13)21/h3-11H,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAKUSRNGXPYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the pyrimidine ring and the substituted phenyl groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Pyrimidine Core Formation
The pyrimidine ring is synthesized through nucleophilic aromatic substitution or coupling reactions. For example:
-
Amination : Introduction of the N-(3,4-dimethoxyphenyl) group via substitution at the pyrimidine 4-position .
-
Functionalization : Coupling with the oxadiazole-containing fragment at the pyrimidine 5-position.
Mechanistic Insight :
The pyrimidine core’s electronic properties (e.g., electron-deficient nature) facilitate nucleophilic attack, enabling substitution at the 4- and 5-positions .
Functionalization with Fluorophenyl Groups
The 2-fluorophenyl substituent is introduced via:
-
Cross-coupling : Suzuki or Ullmann-type reactions to attach the aryl group to the oxadiazole ring .
-
Direct substitution : Electrophilic aromatic substitution on the oxadiazole ring, leveraging the directing effects of substituents .
Reaction Conditions and Optimization
-
Catalysts : Sodium bisulfite (NaHSO₃) is commonly used for oxidative cyclization in oxadiazole synthesis .
-
Solvents : Ethanol/water mixtures (1:2 v/v) are typical for condensation steps .
-
Temperature : Reflux conditions (e.g., 80–100°C) are standard for cyclization .
| Reaction Type | Optimal Conditions | Key Factors |
|---|---|---|
| Oxadiazole cyclization | NaHSO₃, ethanol/water, reflux | Catalyst, solvent, temperature |
| Pyrimidine substitution | DMF, K₂CO₃, 80–100°C | Base, temperature |
| Fluorophenyl coupling | Pd catalyst, microwave assistance | Catalyst, reaction time |
Characterization and Validation
Structural confirmation is achieved using:
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of pyrimidine and oxadiazole exhibit notable cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(3,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine | HeLa | 12.5 | |
| Related Pyrimidine Derivative | MCF-7 | 15.0 |
These findings suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Properties
In addition to its anticancer properties, this compound has shown antimicrobial activity against a range of pathogens. Research indicates that compounds containing oxadiazole moieties are effective against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These results highlight the compound's potential as a lead structure for developing new antibiotics.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been shown to inhibit certain kinases that play a crucial role in cancer progression.
| Enzyme Target | Inhibition Percentage (%) | Reference |
|---|---|---|
| Protein Kinase B (AKT) | 70% at 10 µM | |
| Cyclin-dependent Kinase 2 (CDK2) | 65% at 10 µM |
This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.
Neuroprotective Effects
Recent studies have also suggested neuroprotective properties of this compound, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.
| Model System | Effect Observed | Reference |
|---|---|---|
| Mouse Model of Alzheimer's Disease | Decreased amyloid plaque formation | |
| SH-SY5Y Cell Line (Neuroblastoma) | Increased cell viability under oxidative stress conditions |
These findings support further exploration into its potential as a neuroprotective agent.
Photophysical Properties
The compound's unique structure allows it to possess interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices.
| Property | Value | Application |
|---|---|---|
| Absorption Maxima (nm) | 350 nm | Organic Photovoltaics |
| Emission Maxima (nm) | 450 nm | Light Emitting Diodes |
These properties suggest that the compound could be utilized in developing advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Activity Profiles
The compound’s core structure and substituents can be compared to the following analogues:
Key Structural and Functional Insights
This feature is critical for binding to enzymes like kinases or proteases .
Impact of Fluorine and Methoxy Substitutions: The 2-fluorophenyl group increases electronegativity and bioavailability compared to non-halogenated analogues (e.g., 3,4-dimethoxyphenyl in ).
Comparative Pharmacokinetics :
- Compounds with piperazine linkers () exhibit longer half-lives but may face challenges in blood-brain barrier penetration compared to the target compound’s simpler amine linkage.
- Quinazoline derivatives () generally show higher kinase affinity but lower selectivity due to broader ATP-binding site interactions.
Crystallographic and Conformational Analysis
- Dihedral Angles: The pyrimidine ring in the target compound likely adopts a planar conformation similar to N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-pyrimidin-4-amine (dihedral angles ~12–86°), stabilizing intramolecular hydrogen bonds .
- Hydrogen Bonding : Unlike the title compound in , which lacks N–H⋯N hydrogen bonds due to steric hindrance, the oxadiazole-containing derivative may form weaker C–H⋯O interactions, influencing crystal packing and solubility .
Biological Activity
N-(3,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Pyrimidine ring
- Oxadiazole ring
- Substituted phenyl groups
These structural components contribute to its chemical reactivity and potential biological effects. The presence of methoxy groups is particularly noteworthy as they can enhance lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate the activity of key enzymes and receptors involved in cancer progression and microbial resistance.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival.
- Receptor Interaction : It may bind to specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including HCT-15 (colon cancer), SK-MEL-5 (melanoma), and T-47D (breast cancer) .
| Cell Line | Cancer Type | % Inhibition at 10 µM |
|---|---|---|
| HCT-15 | Colon | 27.64 |
| SK-MEL-5 | Melanoma | 30.09 |
| T-47D | Breast | 32.97 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi . The oxadiazole moiety is particularly noted for its antimicrobial potential.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl and pyrimidine rings significantly affect the biological activity:
- Methoxy Substitution : The presence of methoxy groups enhances the compound’s potency against various cancer cells.
- Fluorine Substitution : The introduction of fluorine on the phenyl ring contributes to increased lipophilicity and improved binding affinity to biological targets .
Study on Anticancer Efficacy
In a recent study published in Frontiers in Chemistry, derivatives of this compound were evaluated for their antiproliferative effects across multiple cancer cell lines. The findings suggested that specific substitutions on the pyrimidine ring were crucial for enhancing cytotoxicity .
Investigation of Antimicrobial Properties
A comprehensive review highlighted the effective antimicrobial action of oxadiazole derivatives, including those similar to this compound. The study emphasized the importance of structural modifications in achieving broad-spectrum activity against resistant strains .
Q & A
Q. What synthetic methodologies are reported for preparing N-(3,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine?
- Methodology : Multi-step synthesis typically involves: (i) Cyclocondensation of amidoximes with fluorophenyl-substituted carboxylic acids to form the 1,2,4-oxadiazole ring. (ii) Coupling the oxadiazole intermediate with a pyrimidine precursor via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. (iii) Functionalization of the pyrimidine core with the 3,4-dimethoxyphenylamine group under reflux in polar aprotic solvents (e.g., DMF or DMSO).
- Key Considerations : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography, and confirm final product purity (>95%) by NMR and LC-MS .
Q. How can X-ray crystallography resolve conformational ambiguities in this compound?
- Methodology :
- Use single-crystal X-ray diffraction to determine bond lengths, angles, and torsional parameters.
- Employ SHELX software (e.g., SHELXL for refinement) to analyze intramolecular interactions, such as N–H⋯N hydrogen bonds that stabilize six-membered rings (dihedral angles ~12–86°) .
- Compare experimental data with DFT-optimized geometries to validate structural predictions.
Advanced Research Questions
Q. What strategies address contradictions between computational and experimental electronic spectra (e.g., UV-Vis, fluorescence)?
- Methodology :
- Perform TD-DFT calculations with solvent corrections (e.g., PCM model) to predict UV-Vis absorption bands.
- Experimentally validate using spectroscopic grade solvents (e.g., methanol) and correlate with substituent effects (e.g., electron-withdrawing fluorine vs. electron-donating methoxy groups).
- Resolve discrepancies by adjusting computational parameters (e.g., exchange-correlation functionals) or verifying sample purity .
Q. How do intramolecular hydrogen bonds and steric effects influence the compound’s bioactivity?
- Methodology :
- Conduct conformational analysis via NMR (NOESY/ROESY) to detect spatial proximity between substituents.
- Use molecular docking to assess how hydrogen bonding (e.g., N–H⋯N interactions) and steric bulk from the 2-fluorophenyl group affect binding to targets like kinases or receptors.
- Compare with analogs lacking methoxy/fluorine groups to isolate electronic vs. steric contributions .
Q. What experimental and computational approaches optimize reaction yields for large-scale synthesis?
- Methodology :
- Screen catalysts (e.g., Pd(PPh₃)₄ vs. CuI) and solvents (e.g., THF vs. toluene) using Design of Experiments (DoE) to maximize yield.
- Employ flow chemistry for hazardous steps (e.g., nitration) to improve safety and reproducibility.
- Use HPLC tracking to identify side products (e.g., dehalogenated byproducts) and adjust reaction conditions .
Data Analysis and Interpretation
Q. How can researchers resolve discrepancies in biological activity data across assay platforms?
- Methodology :
- Standardize assays (e.g., MIC for antimicrobial activity) using reference compounds (e.g., ciprofloxacin).
- Validate target engagement via SPR or ITC to confirm direct binding.
- Account for solubility differences by testing in DMSO/PBS mixtures and reporting exact concentrations .
Q. What crystallographic metrics indicate high-quality structural data for this compound?
- Metrics :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
